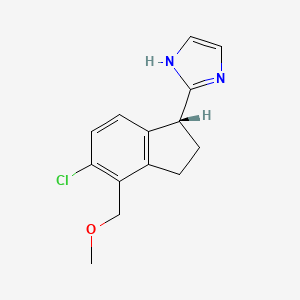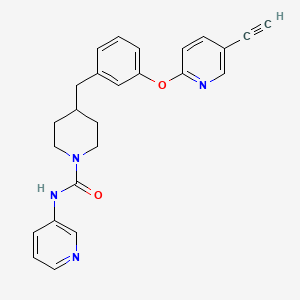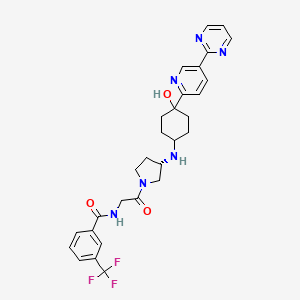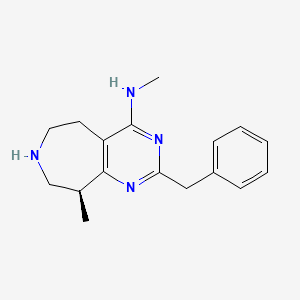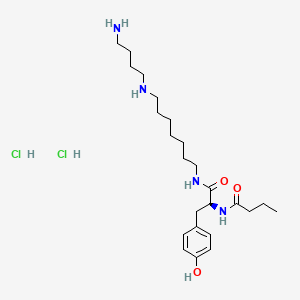
Philanthotoxin 74
Übersicht
Beschreibung
Philanthotoxin 74 is a synthetic analog of naturally occurring toxins found in the venom of certain wasps and spiders. It is a polyamine toxin known for its ability to inhibit ionotropic glutamate receptors, specifically the AMPA receptors.
Wissenschaftliche Forschungsanwendungen
Philanthotoxin 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Neuroscience Research: It is used to study the function of ionotropic glutamate receptors, specifically AMPA receptors, in the nervous system. This helps in understanding synaptic transmission and neurotoxicity.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting glutamate receptors, which are implicated in various neurological disorders such as epilepsy and neurodegenerative diseases.
Toxicology Studies: Its neurotoxic properties make it a valuable tool for studying the mechanisms of neurotoxicity and developing neuroprotective strategies .
Wirkmechanismus
Philanthotoxin 74 exerts its effects by inhibiting ionotropic glutamate receptors, specifically the AMPA receptors. It binds within the ion channel of these receptors, blocking the flow of ions such as calcium and sodium. This inhibition prevents the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. The molecular targets of this compound include various subtypes of AMPA receptors, and its binding affinity varies depending on the receptor subtype .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Philanthotoxin 74 plays a significant role in biochemical reactions by interacting with various biomolecules. It is known to inhibit GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) . This selective inhibition between the two major subtypes of GluA2R-containing AMPARs, GluA1/A2R and GluA2R/A3, is observed when these are coexpressed with γ-2 in oocytes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is reported to fully inhibit GluA1/A2R receptors when applied at a concentration of 500 μM while producing 10% inhibition at GluA2R/A3 receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) .
Vorbereitungsmethoden
Philanthotoxin 74 is typically synthesized through a series of chemical reactions that involve the modification of polyamine structures. The synthetic route generally includes the following steps:
Starting Materials: The synthesis begins with commercially available polyamines.
Functional Group Modifications: Various functional groups are introduced to the polyamine backbone through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity this compound
Analyse Chemischer Reaktionen
Philanthotoxin 74 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Philanthotoxin 74 is unique among polyamine toxins due to its selective inhibition of AMPA receptors. Similar compounds include:
Philanthotoxin 433: Another polyamine toxin with a broader range of receptor inhibition, including kainate and NMDA receptors.
Philanthotoxin 343: A synthetic analog with improved selectivity for certain AMPA receptor subtypes.
Philanthotoxin 12: A less potent analog with similar inhibitory properties
This compound stands out due to its high selectivity and potency in inhibiting specific AMPA receptor subtypes, making it a valuable tool for research in neuropharmacology.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401601-12-5 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?
A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]
Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?
A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []
Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?
A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



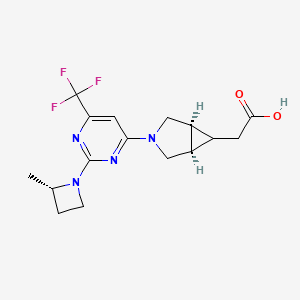
![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)
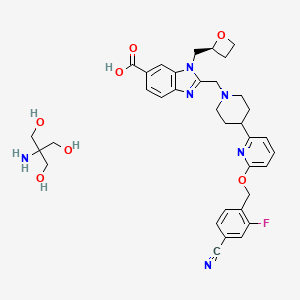
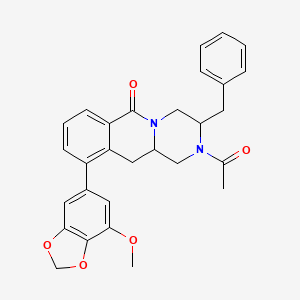

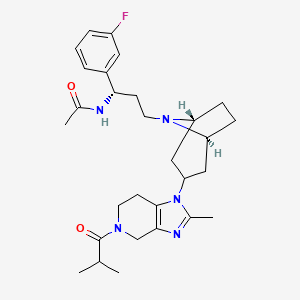

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)
![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)
